molecular formula C24H36N8O5S2 B13431001 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate

Cat. No.: B13431001
M. Wt: 580.7 g/mol
InChI Key: BQNDZWAQLARMLH-UHFFFAOYSA-N
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Description

Thiamine disulfide hydrate, also known as vitamin B1 disulfide, is a derivative of thiamine (vitamin B1). It is a water-soluble compound that plays a crucial role in energy metabolism and is essential for the proper functioning of the nervous system. Thiamine disulfide hydrate is often used in dietary supplements and pharmaceuticals to treat thiamine deficiency and related neurological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine disulfide hydrate can be synthesized through the oxidation of thiamine using mild oxidizing agents. One common method involves the reaction of thiamine with iodine in an aqueous solution, followed by the addition of a reducing agent to form the disulfide bond . The reaction conditions typically include a controlled pH and temperature to ensure the stability of the compound.

Industrial Production Methods: Industrial production of thiamine disulfide hydrate involves large-scale synthesis using similar oxidation-reduction reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Thiamine disulfide hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiamine disulfide hydrate has a wide range of applications in scientific research:

Mechanism of Action

Thiamine disulfide hydrate exerts its effects by being converted to thiamine within the body. Once inside the cells, thiamine is phosphorylated to form thiamine diphosphate (ThDP), an essential coenzyme for several enzymatic reactions involved in carbohydrate metabolism. ThDP acts as a cofactor for enzymes such as pyruvate dehydrogenase and transketolase, facilitating the conversion of glucose into energy . The compound’s ability to cross cell membranes without the need for transporters enhances its bioavailability and effectiveness .

Comparison with Similar Compounds

Thiamine disulfide hydrate is unique compared to other thiamine derivatives due to its disulfide bond, which allows it to easily penetrate cell membranes. Similar compounds include:

Thiamine disulfide hydrate stands out due to its balanced properties of bioavailability and ease of synthesis, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H36N8O5S2

Molecular Weight

580.7 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate

InChI

InChI=1S/C24H34N8O4S2.H2O/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H2

InChI Key

BQNDZWAQLARMLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.O

Origin of Product

United States

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